molecular formula C22H22N4O3S B11496852 N-[3'-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

N-[3'-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B11496852
M. Wt: 422.5 g/mol
InChI Key: KKRCDTNLEMKQDM-UHFFFAOYSA-N
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Description

N-[3’-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. It features a unique structure combining an indole moiety with a thiadiazole ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3’-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spiro Compound Formation: The indole derivative is then reacted with a thiadiazole precursor, such as thiosemicarbazide, under cyclization conditions to form the spiro compound.

    Acetylation: The final step involves acetylation of the spiro compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3’-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-[3’-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-[3’-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and 3-acetylindole share the indole nucleus.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-acetyl-5'-methyl-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C22H22N4O3S/c1-14-9-10-19-18(13-14)22(26(16(3)28)24-21(30-22)23-15(2)27)20(29)25(19)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,23,24,27)

InChI Key

KKRCDTNLEMKQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCC4=CC=CC=C4

Origin of Product

United States

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